molecular formula C14H18Cl2W B2560777 Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- CAS No. 83136-76-9

Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-

Cat. No.: B2560777
CAS No.: 83136-76-9
M. Wt: 441.04
InChI Key: RYQGXPWVYLCXNT-UHFFFAOYSA-L
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Description

Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- (CAS 83136-76-9) is a tungsten-based organometallic compound featuring two η⁵-coordinated 1-ethyl-2,4-cyclopentadienyl ligands and two chloride ligands. Its molecular formula is C₁₄H₂₀Cl₂W, with a linear structure where the tungsten center adopts a pseudo-tetrahedral geometry. This compound is primarily utilized in specialized catalysis and materials science research due to the redox activity of tungsten and the steric/electronic effects of the ethyl-substituted cyclopentadienyl ligands .

Properties

CAS No.

83136-76-9

Molecular Formula

C14H18Cl2W

Molecular Weight

441.04

IUPAC Name

dichlorotungsten;2-ethylcyclopenta-1,3-diene

InChI

InChI=1S/2C7H9.2ClH.W/c2*1-2-7-5-3-4-6-7;;;/h2*3,5H,2,4H2,1H3;2*1H;/q2*-1;;;+2/p-2

InChI Key

RYQGXPWVYLCXNT-UHFFFAOYSA-L

SMILES

CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.Cl[W]Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- typically involves the reaction of tungsten hexachloride with 1-ethyl-2,4-cyclopentadienyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is often refluxed to ensure complete reaction and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tungsten oxides, while substitution reactions can produce a variety of tungsten-ligand complexes .

Scientific Research Applications

Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a precursor for other tungsten-based compounds.

Mechanism of Action

The mechanism by which Tungsten,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]- exerts its effects involves the coordination of the tungsten center with various ligands. This coordination can alter the electronic properties of the tungsten atom, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands attached to the tungsten center .

Comparison with Similar Compounds

Structural and Ligand Variations

Tungsten,hexacarbonylbis[(1,2,3,4,5-h)-1-propyl-2,4-cyclopentadien-1-yl]di- (CAS 312739-82-5)
  • Molecular Formula : C₂₂H₂₂O₆W₂
  • Key Differences: Replaces chloride ligands with six carbonyl (CO) groups, enhancing stability and altering electronic properties.
Dichlorobis[(1,2,3,4,5-η)-1-propyl-2,4-cyclopentadien-1-yl]hafnium (CAS 85722-06-1)
  • Molecular Formula: Not explicitly provided (estimated C₁₄H₂₀Cl₂Hf).
  • Key Differences: Hafnium replaces tungsten, leading to distinct redox behavior and Lewis acidity.
Titanium,dichlorobis[(1,2,3,4,5-h)-1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]- (CAS 79269-71-9)
  • Molecular Formula : C₁₈H₂₆Cl₂Ti
  • Key Differences :
    • Titanium center and tert-butyl substituents create a highly sterically hindered environment, reducing catalytic activity in polymerization but improving thermal stability .
Zirconium,dichlorobis[(1,2,3,4,5-η)-1,2-dimethyl-2,4-cyclopentadien-1-yl] (CAS 119445-91-9)
  • Molecular Formula: Not explicitly provided (estimated C₁₄H₁₈Cl₂Zr).
  • Key Differences: Zirconium’s larger atomic radius compared to tungsten may increase bond lengths, affecting ligand dissociation kinetics.

Physical and Chemical Properties

Compound (CAS) Metal Center Substituent Key Ligands Notable Properties
83136-76-9 (Tungsten) W Ethyl Cl⁻, Cp* High thermal stability; limited toxicity data
312739-82-5 (Tungsten) W Propyl CO Hexacarbonyl structure enhances UV stability; used in CVD applications
85722-06-1 (Hafnium) Hf Propyl Cl⁻, Cp* Mutagenic (Ames test positive); oral LD₅₀ 300–2000 mg/kg
79269-71-9 (Titanium) Ti tert-Butyl Cl⁻, Cp* High steric hindrance; thermally stable up to 300°C
119445-91-9 (Zirconium) Zr Dimethyl Cl⁻, Cp* Moisture-sensitive; corrosive (UN 3261)

Biological Activity

Tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] is an organometallic compound with significant potential for various applications in biological systems. This article explores its biological activity based on available research findings, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C14H18Cl2WC_{14}H_{18}Cl_{2}W and a molecular weight of approximately 441.04 g/mol. Its structure comprises two ethyl-substituted cyclopentadienyl ligands coordinated to a tungsten center, with dichloride groups enhancing its reactivity and stability.

Research indicates that organometallic compounds like tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] can exhibit various biological activities through mechanisms such as:

  • Catalytic Activity : The tungsten center can facilitate reactions involving biological substrates.
  • Interaction with Biomolecules : The compound may interact with proteins and nucleic acids, influencing cellular processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl], it is useful to compare it with other organometallic compounds:

Compound NameMolecular FormulaKey Features
Bis(cyclopentadienyl)tungsten(IV) chlorideC10H10ClWC_{10}H_{10}ClWSimple structure; widely studied for catalytic activity.
Bis(ethylcyclopentadienyl)tungsten(IV) chlorideC14H18Cl2WC_{14}H_{18}Cl_{2}WEnhanced stability; similar ligand environment.
Tungsten hexachlorideWCl6WCl_6Precursor for many tungsten complexes; highly reactive.

The unique ligand arrangement in tungsten dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl] contributes to its distinct reactivity profile compared to simpler tungsten complexes.

Case Studies and Research Findings

Several studies have investigated the biological implications of organometallic tungsten compounds. Notable findings include:

  • Antitumor Activity : Some organometallic tungsten complexes have shown promise in inhibiting tumor growth in vitro. For example:
    • A study demonstrated that certain tungsten complexes could induce apoptosis in cancer cell lines through oxidative stress mechanisms .
  • Enzymatic Interactions : Research has indicated that tungsten-containing compounds can act as enzyme inhibitors or activators:
    • Specific complexes were found to modulate the activity of metalloproteins by mimicking the active sites of natural metal ions .

Q & A

Q. What are the optimal synthetic routes for tungsten dichlorobis(ethylcyclopentadienyl) complexes, and what purification challenges arise?

  • Methodological Answer: Synthesis typically involves reacting tungsten halides with sodium or lithium salts of ethylcyclopentadienyl ligands under inert conditions (argon/glovebox). For example, analogous iridium complexes are synthesized via salt metathesis in THF or dichloromethane . Key challenges include:
  • Ligand Steric Effects: Ethyl groups may hinder metal-ligand coordination, requiring elevated temperatures (60–80°C) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (diethyl ether) is used to isolate pure products. Monitor purity via TLC and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing cyclopentadienyl-tungsten complexes?

  • Methodological Answer:
  • NMR: Limited utility for paramagnetic tungsten centers; use 1H^{1}\text{H} NMR for ligand proton environments in diamagnetic analogs (e.g., Rh or Ir complexes show cyclopentadienyl peaks at δ 1.5–2.5 ppm for methyl/ethyl groups) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M-Cl]+^+ fragments observed in iridium systems ).
  • X-ray Crystallography: Critical for determining hapticity (η5^5 bonding) and bond lengths. Compare with Ir analogs (avg. M–C distances: 2.15–2.20 Å) .

Q. What safety protocols are recommended for handling tungsten cyclopentadienyl complexes?

  • Methodological Answer:
  • Toxicity: While direct data is unavailable, similar hafnium complexes (LD50_{50} oral: 300–2,000 mg/kg) suggest moderate toxicity. Assume acute toxicity (Category 4) and genotoxicity risks .
  • Handling: Use fume hoods, nitrile gloves, and lab coats. Store under argon at –20°C to prevent ligand degradation .

Advanced Research Questions

Q. How do electronic effects of ethylcyclopentadienyl ligands influence catalytic activity in tungsten complexes?

  • Methodological Answer:
  • Experimental Design: Compare catalytic performance (e.g., hydrogenation rates) with methyl or pentamethylcyclopentadienyl analogs. Use cyclic voltammetry to assess redox potentials (e.g., Ir complexes show E1/2E_{1/2} = –1.2 V vs. Ag/AgCl) .
  • Computational Modeling: Conduct DFT calculations (B3LYP/LANL2DZ) to analyze ligand-to-metal charge transfer (LMCT) and HOMO-LUMO gaps. Ethyl groups may destabilize HOMO by 0.3–0.5 eV vs. methyl .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of tungsten cyclopentadienyl complexes?

  • Methodological Answer:
  • Control Experiments: Test catalyst stability under reaction conditions (e.g., in situ IR to detect CO ligand loss in Ir systems ).
  • Advanced Characterization: Use XAS (XANES/EXAFS) to monitor oxidation state changes during catalysis. For example, IrIII^III ↔ IrI^I transitions correlate with activity .
  • Collaborative Validation: Cross-validate kinetic data with independent labs to rule out batch-specific impurities .

Q. What theoretical frameworks are suitable for modeling bonding in tungsten-cyclopentadienyl systems?

  • Methodological Answer:
  • Molecular Orbital Theory: Analyze metal-ligand bonding using symmetry-adapted linear combinations (SALCs) of cyclopentadienyl π-orbitals.
  • DFT Studies: Optimize geometries with dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions in bulky ethyl groups .
  • Comparative Analysis: Benchmark against crystallographic data from Rh or Ir analogs (e.g., bond angles < 1% deviation) .

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